Triisopropylsilyl chloride
Overview
Description
Triisopropylsilyl chloride is a chemical compound with the molecular formula C9H21SiCl. It is a colorless liquid that is commonly used as a reagent in organic synthesis. The compound is known for its ability to act as a protecting group for hydroxyl groups in various chemical reactions, making it a valuable tool in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisopropylsilyl chloride can be synthesized through two main methods:
Using Triisopropyl Silane: This method involves the chlorination of triisopropyl silane using hydrochloric acid and other reagents to replace the hydrogen on the silicon atom with a chlorine atom.
Using Silicon Tetrachloride: In this method, silicon tetrachloride reacts with isopropyl lithium to produce this compound.
Industrial Production Methods
The industrial production of this compound typically involves the reaction of silicon tetrachloride with isopropyl lithium in a controlled environment. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Triisopropylsilyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in substitution reactions where it replaces a hydroxyl group with a triisopropylsilyl group.
Protection Reactions: It acts as a protecting group for hydroxyl groups, preventing them from participating in unwanted side reactions during complex syntheses.
Common Reagents and Conditions
Major Products
The major products formed from reactions involving this compound are typically silyl-protected derivatives of hydroxyl compounds. These protected compounds are more stable and can be used in further synthetic steps without undergoing unwanted reactions .
Scientific Research Applications
Triisopropylsilyl chloride has a wide range of applications in scientific research:
Mechanism of Action
Triisopropylsilyl chloride exerts its effects by forming a stable bond with hydroxyl groups, thereby protecting them from participating in unwanted side reactions. The compound operates by binding fluoride ions, which arise from the use of oxidants such as N-fluorocollidinium tetrafluoroborate. By sequestering these fluoride ions, this compound mitigates potential side reactions that could detract from the reaction’s productivity .
Comparison with Similar Compounds
Similar Compounds
Tert-Butyldimethylsilyl Chloride: Another commonly used silyl protecting group, but it offers different stability and reactivity profiles compared to triisopropylsilyl chloride.
Tert-Butyldiphenylsilyl Chloride: Known for its higher stability under acidic conditions but less stable under basic conditions compared to this compound.
Uniqueness
This compound is unique due to its balance of stability and reactivity. It offers intermediate stability between tert-butyldimethylsilyl chloride and tert-butyldiphenylsilyl chloride under acidic conditions, while providing greater stability under basic conditions .
Properties
IUPAC Name |
chloro-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21ClSi/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIADDMXRMTWHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157102 | |
Record name | Triisopropylsilyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an acrid odor; [Alfa Aesar MSDS] | |
Record name | Triisopropylsilyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21772 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
1.16 [mmHg] | |
Record name | Triisopropylsilyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21772 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13154-24-0 | |
Record name | Triisopropylsilyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13154-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triisopropylsilyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013154240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triisopropylsilyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80157102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triisopropylsilyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K85L94LCW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Triisopropylsilyl chloride (TIPSCl) primarily used for in the context of these research papers?
A1: this compound (TIPSCl) is mainly employed as a protecting group for alcohols and carboxylic acids in organic synthesis, particularly in peptide and nucleotide chemistry. [, , , , , , , ] Its bulky structure offers steric hindrance, providing selectivity during reactions.
Q2: Why is the protection of carboxylic acids important in peptide synthesis?
A2: In peptide synthesis, preventing unwanted side reactions at the carboxylic acid group of amino acids is crucial. this compound (TIPSCl) effectively protects the C-terminal carboxylic acid, allowing for controlled peptide bond formation. This protection can be later removed under mild conditions without affecting other protecting groups or the peptide's chirality. [, ]
Q3: Can you provide an example of this compound's (TIPSCl) use in nucleotide synthesis?
A3: this compound (TIPSCl) plays a crucial role in synthesizing modified oligonucleotides. For instance, it was used to selectively protect the 2'-hydroxyl group of 7-deaza-N2-isobutyryl-5'-O-(4-monomethoxytrityl)guanosine, a building block for oligoribonucleotide synthesis. This protection strategy enabled the successful synthesis of oligoribonucleotides containing 7-deazaguanosine. []
Q4: Beyond its use as a protecting group, are there other applications of this compound (TIPSCl)?
A4: Yes, this compound (TIPSCl) serves as a precursor to other useful reagents. For example, it can react with silver nitrite to generate Triisopropylsilyl nitrite in situ. This silyl nitrite acts as a mild and selective nitrosating agent for various organic transformations. []
Q5: What are the advantages of using this compound (TIPSCl) compared to other silylating agents?
A5: this compound (TIPSCl) offers several advantages, including:
- High Selectivity: Its bulkiness favors reaction with less sterically hindered groups, such as primary alcohols over secondary alcohols. [, , ]
- Mild Reaction Conditions: this compound (TIPSCl) reactions often proceed under mild conditions, minimizing the risk of side reactions or decomposition of sensitive substrates. [, , ]
- Ease of Removal: The Triisopropylsilyl (TIPS) group can be readily cleaved under mild conditions, leaving other protecting groups and functional groups intact. [, ]
Q6: Are there any specific challenges or limitations associated with using this compound (TIPSCl)?
A6: While generally considered an effective reagent, some potential challenges with this compound (TIPSCl) include:
- Stability: this compound (TIPSCl) is moisture-sensitive and should be stored and handled under inert conditions. []
Q7: Have there been any studies on improving the efficiency of reactions using this compound (TIPSCl)?
A7: Yes, researchers have explored different methods to enhance reactions involving this compound (TIPSCl). For instance, microwave irradiation has been shown to significantly accelerate the protection of alcohols and phenols using this compound (TIPSCl) and imidazole. [, ]
Q8: Can you explain the concept of chemoselectivity in the context of this compound (TIPSCl) reactions?
A8: Chemoselectivity refers to a reagent's ability to react preferentially with one functional group in the presence of other reactive groups. this compound (TIPSCl) demonstrates chemoselectivity by preferentially reacting with carboxylic acids over secondary or tertiary hydroxyl groups. []
Q9: What analytical techniques are commonly used to monitor and characterize reactions involving this compound (TIPSCl)?
A9: Commonly employed analytical techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR helps to confirm the structure of protected products and monitor reaction progress. [, , , ]
- Infrared (IR) Spectroscopy: IR can identify the presence of specific functional groups, like the silyl ether group formed after protection. []
- Mass Spectrometry (MS): MS helps determine the molecular weight of the protected products and identify byproducts. []
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